molecular formula C16H16N4O2 B11833088 Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate

Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate

Cat. No.: B11833088
M. Wt: 296.32 g/mol
InChI Key: BMYTZGSFWBGTRA-UHFFFAOYSA-N
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Description

Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with benzyl bromide in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with nucleic acids to disrupt their function. These interactions can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-amino-9H-purin-9-yl)acetate: This compound is similar in structure but has an amino group instead of a benzyl group.

    2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: This compound has a methoxyethyl group instead of an ethyl group.

Uniqueness

Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate is unique due to the presence of the benzyl group, which can enhance its binding affinity to certain molecular targets and improve its biological activity compared to similar compounds .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 2-(9-benzylpurin-6-yl)acetate

InChI

InChI=1S/C16H16N4O2/c1-2-22-14(21)8-13-15-16(18-10-17-13)20(11-19-15)9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3

InChI Key

BMYTZGSFWBGTRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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